3-chlorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide
Description
Historical Context and Emergence in Heterocyclic Chemistry
The historical trajectory of this compound is rooted in the broader development of imidazole chemistry. Imidazole itself, first synthesized by Heinrich Debus in 1858 via condensation of glyoxal and formaldehyde in ammonia, laid the foundation for derivatives incorporating sulfur and halogen substituents. The target compound emerged in the early 21st century as researchers explored C- and N-substituted imidazoles with enhanced electronic properties. Its first PubChem entry in 2005 coincides with advancements in thiocarbamate chemistry, as evidenced by related sulfonylimidazolidinediones reported in 2006.
A key structural innovation lies in the sulfide bridge connecting the 3-chlorobenzyl group to the imidazole core. This design echoes methodologies from oxygen-sulfur rearrangement studies, where thiocarbamates like S-(3-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl dimethylcarbamothioate demonstrated the feasibility of constructing similar sulfur linkages. The compound’s emergence reflects three decades of progress in:
Relevance in Organic Sulfur and Imidazole Derivative Research
This compound occupies a strategic position at the intersection of two research domains:
Organosulfur Chemistry
The sulfide moiety (-S-) contributes to:
- Enhanced polarizability ($$ \text{C}{16}\text{H}{13}\text{ClN}_2\text{S} $$: dipole moment estimated at 3.8–4.2 D)
- Oxidative susceptibility for generating sulfoxides/sulfones
- Conformational flexibility via rotation around the C-S bond.
Imidazole Functionalization
The 1-phenyl substitution pattern directs electrophilic attacks to the C4/C5 positions, while the 2-sulfide group modulates basicity ($$ \text{p}K_a $$ ~14–16 in DMSO). Comparative analysis with analogous compounds reveals distinct properties:
| Property | This compound | 3-(3-Chloro-benzenesulfonyl)-1-phenyl-imidazolidine-2,4-dione |
|---|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{13}\text{ClN}_2\text{S} $$ | $$ \text{C}{15}\text{H}{11}\text{ClN}2\text{O}4\text{S} $$ |
| Molecular Weight (g/mol) | 300.8 | 350.8 |
| Key Functional Groups | Sulfide, Chloroarene | Sulfone, Dione, Chloroarene |
| Synthetic Accessibility | Moderate (3 steps from 1-phenylimidazole) | High (via sulfonylation of imidazolidinedione) |
| Dipole Moment (Estimated) | 3.8–4.2 D | 5.1–5.5 D |
Table 1: Structural and physicochemical comparison with a sulfonyl-containing analog.
The compound’s hybrid nature enables applications in:
Scope and Objectives of Contemporary Academic Inquiry
Current research priorities for this compound focus on three axes:
1. Synthetic Methodology Development
Efforts aim to streamline synthesis using iridium-catalyzed N-allylations and thiocarbamate rearrangements. A 2022 study demonstrated 91% yields for analogous S-(3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methyl derivatives via optimized thiocarbamate pathways.
2. Structural and Electronic Characterization
Advanced techniques employed include:
- $$ ^{13}\text{C} $$/$$ ^1\text{H} $$ NMR analysis of sulfide rotational barriers
- X-ray crystallography to resolve chlorophenyl-imidazole dihedral angles
- DFT calculations of HOMO/LUMO distributions.
3. Application-Oriented Functionalization
Ongoing work explores:
- Oxidation to sulfone derivatives for enhanced polarity
- Cross-coupling at the chloroarene position
- Imidazole ring modifications to tune basicity.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-6-4-5-13(11-14)12-20-16-18-9-10-19(16)15-7-2-1-3-8-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZVFNXABYGLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide typically involves the reaction of 3-chlorobenzyl chloride with 1-phenyl-1H-imidazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3-chlorobenzyl chloride+1-phenyl-1H-imidazole-2-thiolK2CO3,DMF,Δ3-chlorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chlorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a heterocyclic compound that contains imidazole and sulfide functional groups. It has a molecular formula of and a molar mass of approximately 300.81 g/mol. The compound is characterized by a chlorobenzyl moiety attached to a phenyl-imidazole structure.
Applications
This compound has potential applications in medicinal chemistry and materials science. Its structure suggests it can interact with biological systems, particularly in enzyme mechanisms and protein-ligand interactions. Research is ongoing to study the interactions of this compound with biological systems, with preliminary studies suggesting that the imidazole component may help in binding to certain proteins or enzymes, which could influence their activity.
- Medicinal Chemistry The imidazole moiety is known for its role in biological processes, potentially enhancing the compound's efficacy in medicinal applications. One study describes the synthesis and antifungal properties of a related compound, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, noting its effectiveness against guinea pig dermatophytosis when applied topically in cream and gel form .
- Industrial Applications In industrial applications, similar synthetic routes are employed but optimized for larger scale production. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography are utilized to enhance yield and purity.
- SARS-CoV-2 Inhibitors Optimization of non-peptidic, non-covalent inhibitors of SARS-CoV-2 3CL is being explored . While not directly discussing this compound, research in this area highlights the potential for imidazole-based compounds in developing antiviral therapies .
Structural Analogues
Several compounds share structural similarities with this compound:
- 1-Phenyl-1H-imidazole-2-thiol Contains imidazole and thiol groups but lacks a benzyl chloride moiety.
- 3-Chlorobenzyl imidazole Similar structure but without the sulfide linkage.
- Benzothiazole derivatives Share a heterocyclic nature but differ in functional groups.
Mechanism of Action
The mechanism of action of 3-chlorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfide group can participate in redox reactions or form covalent bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Imidazole Core
Compound 1 : 3-Chlorobenzyl 4,5-Diphenyl-1-(2-Propynyl)-1H-Imidazol-2-yl Sulfide
- Key Differences : Additional 4,5-diphenyl groups and a propargyl (2-propynyl) substituent on the imidazole ring.
- Electronic Effects: The propargyl group introduces sp-hybridized carbons, altering electron density distribution and enabling click chemistry modifications.
- Comparison : The absence of these substituents in the target compound likely results in lower steric hindrance and greater conformational flexibility, which could improve solubility or metabolic stability .
Compound 2 : 3-(3,4-Dichlorobenzyl)-1-Ethyl-4-[(4-Methylphenyl)Sulfonyl]-1,3-Dihydro-2H-Imidazol-2-One
- Key Differences: Dichlorobenzyl group (vs. monochloro in the target). Sulfonyl (-SO₂-) linkage (vs. sulfide (-S-)). Imidazolone core (vs. imidazole).
- Electronic Properties: The sulfonyl group is strongly electron-withdrawing, which may stabilize negative charges and alter binding kinetics compared to the sulfide. Ring Saturation: The imidazolone’s carbonyl group introduces hydrogen-bonding capability absent in the target’s fully aromatic imidazole .
Compound 3 : 1-((1-((3-Chloro-2-Methylphenyl)Sulfonyl)Piperidin-4-yl)Methyl)-2-Methyl-1H-Benzo[d]Imidazole
- Key Differences :
- Benzimidazole core (vs. imidazole).
- Piperidine-sulfonyl substituent (vs. benzyl sulfide).
- Polarity: The sulfonyl group increases polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the sulfide-containing target compound .
Functional Group Variations
*Estimated based on molecular formulas.
Sulfide vs. Sulfonyl Groups :
- Sulfide (-S-) : Less polar, more susceptible to oxidation (e.g., to sulfoxide or sulfone), which could be a metabolic liability.
- Sulfonyl (-SO₂-) : Higher polarity and oxidative stability, often used to improve solubility and target affinity in drug design .
Chlorination Patterns :
- Mono- vs. di-chloro substitutions modulate lipophilicity and steric bulk, influencing pharmacokinetics and toxicity profiles .
Biological Activity
3-Chlorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with 1-phenyl-1H-imidazole-2-thiol. The reaction is conducted in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method ensures high yields and purity, making it suitable for further biological studies.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Research indicates that imidazole-containing compounds often exhibit interactions with enzymes and receptors, potentially leading to therapeutic effects. The sulfide group may enhance these interactions by facilitating binding through hydrophobic and polar interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its efficacy against various bacterial strains, showing promising results that suggest it could serve as a scaffold for developing new antimicrobial agents. The compound's structure allows it to inhibit specific bacterial enzymes, which is crucial for its antimicrobial action .
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxicity and antimicrobial efficacy of this compound. For instance, one study demonstrated that the compound exhibited significant inhibition against several bacterial strains with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL. These findings suggest that it may be effective in treating infections caused by resistant bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the imidazole ring or the chlorobenzyl moiety can significantly affect biological activity. For example, substituting different halogens on the benzyl group has shown varying degrees of antimicrobial potency, suggesting that electronic properties play a critical role in determining the compound's effectiveness .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key findings:
| Compound | MIC (µg/mL) | Target Enzyme/Activity |
|---|---|---|
| This compound | 5 - 20 | Bacterial enzyme inhibition |
| Imidazole derivative A | 10 - 30 | Antifungal activity |
| Chlorobenzene derivative B | 15 - 25 | Cytotoxicity against cancer cell lines |
| Sulfide derivative C | 20 - 40 | Antimicrobial but less potent |
Q & A
Q. How is compound stability assessed under physiological conditions?
- Methodology : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) identify degradation products. Stability-indicating HPLC methods (e.g., C18 columns, 0.1% TFA buffer) quantify parent compound loss .
- Key Data : >95% remaining after 28 days at 25°C meets ICH guidelines. Oxidative degradation (e.g., via ROS) is mitigated with antioxidants like BHT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
